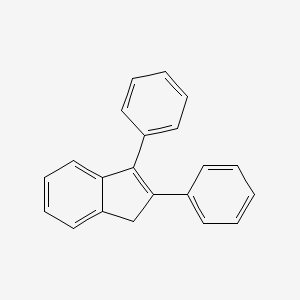

2,3-Diphenyl-1H-indene

Description

Significance of Indene (B144670) Scaffolds in Contemporary Organic Chemistry

Indene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net This structural motif is present in numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net For instance, the drug Sulindac, a non-steroidal anti-inflammatory drug, features an indene core. wikipedia.org

The versatility of the indene scaffold stems from the various synthetic modifications possible on its fused ring system, allowing for the fine-tuning of its biological and material properties. researchgate.net Researchers have explored indene derivatives as ligands for various receptors, such as serotonin (B10506) 5-HT6 receptors and retinoic acid receptor α (RARα) agonists, highlighting their potential in drug discovery. nih.gov The development of novel synthetic methods, including transition-metal-catalyzed reactions, has further expanded the accessibility and diversity of functionalized indene derivatives. organic-chemistry.org

Historical Trajectory and Evolution of 2,3-Diphenyl-1H-indene Research

Modern research on indene derivatives, including diphenyl-substituted analogs, has been driven by their potential applications in materials science and medicinal chemistry. The development of advanced analytical techniques has enabled a deeper understanding of their structure and reactivity, paving the way for the design of new functional molecules.

Advanced Structural Elucidation and Isomeric Considerations of 2,3-Diphenyl-1H-indene

The structural analysis of indene derivatives is crucial for understanding their chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in determining the precise arrangement of atoms and the conformational preferences of these molecules. researchgate.netnih.gov

For 2,3-Diphenyl-1H-indene, the presence of the two phenyl groups introduces the possibility of different spatial arrangements, or isomers. The relative orientation of these phenyl rings can significantly impact the molecule's properties. The double bond in the five-membered ring can give rise to geometric isomers (cis/trans) if the substitution pattern allows. Furthermore, the non-planar nature of the indene system and the rotation of the phenyl groups can lead to different conformers.

The study of related diphenyl-substituted heterocyclic systems often reveals insights into the conformational dynamics and the presence of multiple stable conformers. Computational methods, in conjunction with experimental data from techniques like NOESY NMR, are powerful tools for investigating these isomeric and conformational complexities. mdpi.com While specific crystallographic data for 2,3-Diphenyl-1H-indene is not widely reported, the principles of structural elucidation applied to other indene derivatives provide a framework for its characterization. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of Indene

| Property | Value | Source |

| Chemical Formula | C₉H₈ | wikipedia.org |

| Molar Mass | 116.16 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | -1.8 °C | wikipedia.org |

| Boiling Point | 181.6 °C | wikipedia.org |

| Acidity (pKa) | 20.1 (in DMSO) | wikipedia.org |

Table 2: Related Diphenyl-Substituted Compounds and their Properties

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 2,3-Diphenyl-1H-indole | 3469-20-3 | C₂₀H₁₅N | Chemical synthesis and properties |

| 2,2-Diphenyl-1H-indene-1,3(2H)-dione | 23717-59-1 | C₂₁H₁₄O₂ | Chemical synthesis and properties |

| 3,3-Diphenyl-1H-indene-1,2(3H)-dione | Not Available | C₂₁H₁₄O₂ | Chemical synthesis and properties |

| 2,3-Diphenylquinoxaline | 1684-14-6 | C₂₀H₁₄N₂ | Synthesis and characterization |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including the 2,3-diphenyl-1H-indene scaffold. Among the various transition metals, palladium and iron have emerged as particularly effective catalysts for the construction of the indene core through different annulation and cyclization strategies.

Palladium-Catalyzed Annulation and Cyclization Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively employed for the synthesis of indene derivatives. These methods often involve the formation of key carbon-carbon bonds through various catalytic cycles, enabling the construction of the five-membered ring of the indene system with high efficiency and selectivity.

Palladium-catalyzed three-component reactions represent a highly efficient strategy for the rapid assembly of complex molecules from simple and readily available starting materials. researchgate.netnih.gov This approach allows for the formation of multiple carbon-carbon bonds in a single operation, leading to a significant increase in molecular complexity. While a direct three-component synthesis of 2,3-diphenyl-1H-indene is not extensively documented, the principles of this methodology are well-established and can be applied to the synthesis of highly substituted indene derivatives.

In a typical palladium-catalyzed three-component coupling, an alkene, a vinyl triflate, and a boronic acid can be brought together to form a new product with high regioselectivity. nih.gov The reaction is initiated by the oxidative addition of the vinyl triflate to a Pd(0) species, followed by the insertion of the alkene. The resulting intermediate can then undergo a cross-coupling reaction with the boronic acid to afford the final product. The use of different ligands can influence the regioselectivity of the reaction, providing access to a variety of structural isomers.

| Component 1 | Component 2 | Component 3 | Catalyst System | Product Type | Ref. |

| Conjugated Diene | Vinyl Triflate | Aryl Boronic Acid | Pd2(dba)3 / KF | 1,2-Difunctionalized Alkene | nih.gov |

| Terminal Alkene | Vinyl Triflate | Aryl Boronic Acid | Pd2(dba)3 / KF | 1,1-Difunctionalized Alkene | nih.gov |

| Allene (B1206475) | Aryl Iodide | Diazo Compound | Pd(OAc)2 | 1,3-Diene | researchgate.net |

| 2-Bromopyridine | Imine | Alkyne | Palladium Catalyst | Indolizine | rsc.org |

This table showcases representative examples of palladium-catalyzed three-component reactions, illustrating the diversity of substrates and products achievable with this methodology.

C,C-palladacycles are key intermediates in a variety of palladium-catalyzed reactions, including C-H activation and functionalization. dntb.gov.uanih.gov These cyclic organopalladium species are formed through the intramolecular activation of a C-H bond by a palladium catalyst, leading to the formation of a stable five- or six-membered ring containing a carbon-palladium bond. The formation of these palladacycles can direct the regioselectivity of subsequent transformations, allowing for the functionalization of specific C-H bonds.

The reactivity of C,C-palladacycles is central to the development of novel synthetic methods for the construction of complex carbocyclic and heterocyclic systems. Once formed, the palladacycle can undergo a variety of reactions, including insertion of alkenes or alkynes, cross-coupling with organometallic reagents, or reductive elimination to regenerate the active catalyst and afford the desired product. The stability and reactivity of the palladacycle can be modulated by the choice of ligands, solvents, and reaction conditions, providing a high degree of control over the outcome of the reaction.

| Palladacycle Type | Formation Method | Subsequent Reaction | Product | Ref. |

| Imine Palladacycle | C-H activation | Suzuki-Miyaura Coupling | Biaryl compounds | nih.gov |

| Indole-based Pincer Palladacycle | Cyclometalation | Heck Coupling | Stilbene derivatives | rsc.org |

| Palladalactam | Deprotonation of NH(CO) | C-H bond cleavage | Functionalized aromatics | researchgate.net |

This table provides examples of different types of palladacycles and their applications in catalysis, highlighting their role as key intermediates in C-C bond-forming reactions.

The palladium-catalyzed carboannulation of internal alkynes with functionally substituted aryl halides is a powerful and direct method for the synthesis of highly substituted indenes. nih.govacs.orgacs.org This reaction is believed to proceed through a regioselective arylpalladation of the alkyne, followed by an intramolecular nucleophilic displacement of the palladium in the resulting vinylpalladium intermediate. This methodology offers several advantages over traditional methods for indene synthesis, including the use of catalytic amounts of palladium, tolerance of a wide range of functional groups, and the ability to construct the indene core in a single step.

A variety of functionalized aryl halides and internal alkynes can be employed in this reaction, providing access to a diverse array of substituted indene derivatives. The choice of the palladium catalyst, ligands, and reaction conditions can influence the efficiency and regioselectivity of the carboannulation. For instance, the use of palladium acetate in combination with a phosphine ligand is often effective for promoting the desired transformation.

| Aryl Halide | Internal Alkyne | Catalyst System | Product | Yield | Ref. |

| Diethyl (2-iodophenyl)malonate | 4,4-Dimethyl-2-pentyne | Pd(OAc)2 / n-Bu4NCl / KOAc | Substituted Indene | 49% | acs.org |

| Substituted Aryl Halide | Various Internal Alkynes | Palladium Catalyst | Highly Substituted Indenes | Good | nih.gov |

This table illustrates the utility of palladium-catalyzed carboannulation for the synthesis of substituted indenes, showcasing a specific example with reported yield.

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient approach to the synthesis of complex molecules. The combination of the Heck reaction and the Larock annulation in a tandem sequence provides a powerful strategy for the synthesis of indenone derivatives. rsc.orgrsc.org The Larock annulation is a well-established method for the synthesis of indoles and related heterocycles, and its principles can be extended to the formation of the indenone core. wikipedia.org

A palladium-catalyzed domino Larock annulation/dearomative Heck reaction has been developed for the synthesis of tetracyclic indoline derivatives. rsc.org This process involves the initial Larock annulation of an o-iodoaniline with an alkyne, followed by an intramolecular Heck reaction to construct the final tetracyclic framework. While this example leads to an indoline, the underlying principle of a tandem Heck-Larock sequence can be adapted for the synthesis of indenones by using appropriate starting materials. Nickel-catalyzed Larock annulations have also been shown to be highly effective for the synthesis of a wide range of indenones. rsc.org

| Starting Material 1 | Starting Material 2 | Catalyst | Reaction Type | Product |

| N-bromobenzoyl o-iodoaniline | Alkyne | Palladium | Domino Larock annulation/dearomative Heck | Tetracyclic indoline |

| 2-Formylphenyl trifluoromethanesulfonate | Alkyne | Nickel | Larock annulation | Indenone |

This table outlines the starting materials and products of tandem Heck-Larock type reactions, demonstrating the versatility of this approach in synthesizing complex cyclic structures.

Iron-Catalyzed Annulative Carbomagnesiation Approaches

Iron, being an earth-abundant and environmentally benign metal, has garnered significant attention as a catalyst in organic synthesis. Iron-catalyzed reactions often offer a more sustainable and cost-effective alternative to methods relying on precious metals. In the context of synthesizing cyclic structures, iron-catalyzed annulative carbomagnesiation represents a promising approach.

While a direct application of iron-catalyzed annulative carbomagnesiation for the synthesis of 2,3-diphenyl-1H-indene is not widely reported, related iron-catalyzed transformations highlight the potential of this strategy. For instance, an iron-catalyzed reductive cyclization of ortho-vinylanilides has been developed to prepare a variety of N-heterocycles. nih.govresearchgate.net This reaction is believed to proceed through a hydromagnesiation of the vinyl group, followed by the trapping of the in-situ generated benzylic anion by an intramolecular electrophile. Furthermore, the first enantioselective carbometalation reaction of azabicycloalkenes has been achieved using iron catalysis to form optically active organozinc intermediates. rsc.org These examples demonstrate the capability of iron catalysts to facilitate C-C bond formation and cyclization, suggesting that the development of iron-catalyzed annulative carbomagnesiation for the synthesis of carbocycles like 2,3-diphenyl-1H-indene is a feasible and attractive research direction.

| Substrate | Reagent | Catalyst | Reaction Type | Product | Ref. |

| ortho-Vinylanilide | Grignard Reagent | Iron Complex | Reductive Cyclization | N-Heterocycle | nih.gov |

| Azabicycloalkene | Organozinc Reagent | Chiral Iron Complex | Enantioselective Carbometalation | Chiral Organozinc Intermediate | rsc.org |

This table presents examples of iron-catalyzed cyclization and carbometalation reactions, underscoring the potential of iron catalysis in the synthesis of cyclic molecules.

Synthetic Methodologies for 2,3-Diphenyl-1H-indene and Its Derivatives

The synthesis of 2,3-diphenyl-1H-indene and its derivatives is a significant area of research in organic chemistry, owing to the importance of the indene framework in various applications. This article explores several modern synthetic strategies, encompassing both metal-catalyzed and metal-free approaches, to construct these valuable molecular architectures. The methodologies discussed herein are categorized based on the type of catalysis employed, providing a structured overview of the current state of the art.

Structure

3D Structure

Properties

CAS No. |

5324-00-5 |

|---|---|

Molecular Formula |

C21H16 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

2,3-diphenyl-1H-indene |

InChI |

InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-14H,15H2 |

InChI Key |

PANZFQYXPMCHFD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,3 Diphenyl 1h Indene

Elucidation of Proposed Catalytic Cycles

The synthesis of indene (B144670) frameworks, including derivatives like 2,3-diphenyl-1H-indene, is often achieved through transition metal-catalyzed reactions. The elucidation of the catalytic cycles governing these transformations is fundamental to optimizing reaction conditions and expanding their scope.

One of the well-studied catalytic pathways involves the use of rhodium catalysts. For instance, the rhodium(III)-catalyzed synthesis of indene derivatives from aromatic ketones and α,β-unsaturated ketones proceeds through a cascade cyclization. nih.gov This process involves the direct functionalization of the ortho-C-H bond of the aromatic ketone. nih.gov The proposed cycle typically begins with C-H activation, followed by a conjugate addition to the unsaturated ketone and a subsequent intramolecular aldol (B89426) condensation. nih.gov

Rhenium catalysts also offer a distinct mechanism for indene formation. A proposed catalytic cycle for the rhenium-catalyzed [3+2] annulation of aromatic aldimines and acetylenes involves several key steps: coordination of the imine's nitrogen to the rhenium center, C-H bond activation to form an ortho-metalated imine intermediate, insertion of the acetylene (B1199291) into the rhenium-carbon bond, intramolecular nucleophilic attack of the resulting alkenyl-rhenium moiety onto the imine carbon, and finally, reductive elimination and a 1,3-hydrogen shift to yield the indene derivative. acs.org

Furthermore, photoredox catalysis has emerged as a powerful tool for ring expansion of indenes, which involves a distinct catalytic cycle. nih.govresearchgate.net This method utilizes a radical carbyne precursor to insert a functionalized carbon atom into the indene ring, leading to 2-substituted naphthalenes. nih.govresearchgate.net Mechanistic studies, including experimental and computational work, suggest a radical chain mechanism is at play in these transformations. nih.gov

| Catalyst System | Key Mechanistic Steps | Resulting Transformation |

| Rhodium(III) | Ortho-C-H activation, Conjugate addition, Intramolecular aldol condensation | Indene synthesis from aromatic ketones and α,β-unsaturated ketones nih.gov |

| Rhenium Complex | Imine coordination, C-H activation, Acetylene insertion, Intramolecular nucleophilic cyclization, Reductive elimination | [3+2] Annulation to form indene derivatives acs.org |

| Photoredox Catalyst | Generation of a carbyne intermediate via visible light | Functionalized carbon-atom insertion into indene for ring expansion nih.govresearchgate.net |

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to substantiating proposed mechanistic pathways. In the synthesis of indenes, various transient species have been proposed and, in some cases, characterized.

In rhenium-catalyzed reactions, key proposed intermediates include the initial ortho-metalated imine formed after C-H activation and the subsequent alkenyl-rhenium species generated after acetylene insertion. acs.org The intramolecular cyclization of this alkenyl-rhenium moiety is a crucial step that distinguishes it from other catalysts like ruthenium and rhodium. acs.org

For rhodium-catalyzed transformations, the formation of a five-membered metallacycle is a common feature, particularly in C-H functionalization reactions. nih.gov In the asymmetric addition of arylboron reagents to indene derivatives, deuterium-labeling experiments have provided evidence for a 1,4-rhodium shift from an initially formed benzylrhodium intermediate to an arylrhodium intermediate before the final protonation step. acs.org In the synthesis of 1,1-disubstituted indenes from propargyl alcohols and organoboronic acids, a key intermediate on the 1,4-migration path is stabilized by the DPEphos ligand, which promotes the unusual selectivity over β-oxygen elimination. acs.org

In other cyclization reactions, such as those involving 1,3-enynes, intermediates like vinyl radicals and allyl radicals have been proposed. nih.gov The reaction of unsymmetrical monophenyl cyclic 1,4-diazadienes with ketenes is suggested to proceed through a betaine (B1666868) intermediate. clockss.org The stability of this intermediate's conformation dictates whether the reaction proceeds via cyclization or a 1,5-shift rearrangement. clockss.org

| Reaction Type | Proposed Intermediate(s) | Evidence/Significance |

| Rhenium-catalyzed [3+2] annulation | Ortho-metalated imine, Alkenyl-rhenium species | Key to the intramolecular nucleophilic cyclization step acs.org |

| Rhodium-catalyzed asymmetric addition | Benzylrhodium, Arylrhodium | Deuterium-labeling experiments support a 1,4-Rh shift acs.org |

| Rhodium-catalyzed synthesis from propargyl alcohols | Key intermediate on 1,4-migration path | Stabilized by DPEphos ligand, influencing selectivity acs.org |

| Cyclization of 1,3-enynes | Vinyl radicals, Allyl radicals | Involved in radical cascade reactions nih.gov |

| Reaction of 1,4-diazadienes with ketenes | Betaine intermediate | Conformation determines reaction pathway (cyclization vs. rearrangement) clockss.org |

Role of C-H Activation in Indene Ring Formation

Transition metal-catalyzed C-H activation has become a cornerstone in the synthesis of complex organic molecules, including the indene framework, due to its atom and step economy. nih.govrsc.orgias.ac.inresearchgate.netmdpi.com This strategy often utilizes directing groups to achieve high site-selectivity in the functionalization of otherwise inert C-H bonds. nih.gov

In the context of indene synthesis, C-H activation is a recurring theme in various catalytic systems. Rhenium-catalyzed reactions of aromatic aldimines with acetylenes rely on the initial C-H activation of the aromatic ring to form an ortho-metalated intermediate, which then undergoes further transformations to build the indene ring. acs.org Similarly, rhodium(III)-catalyzed reactions to form indenes from aromatic ketones and unsaturated carbonyls proceed via a direct functionalization of the ortho-C-H bond. nih.govsigmaaldrich.com Cobalt catalysts have also been employed for the C-H activation of aromatic systems with α,β-unsaturated ketones, leading to indenes through a subsequent aldol condensation. organic-chemistry.org

The use of directing groups, which are often Lewis-basic functionalities, is crucial for orienting the metal catalyst to a specific C-H bond, thereby ensuring regioselectivity. nih.govresearchgate.net For instance, in the rhodium-catalyzed synthesis of functionalized indenones, benzimidates serve as the directing group to facilitate the C-H activation and subsequent cascade reaction with alkenes. nih.gov The development of these C-H activation strategies has significantly advanced the synthesis of a wide array of substituted indene derivatives.

Mechanistic Pathways of Cyclization and Annulation Reactions

The construction of the indene ring system and its fused derivatives often involves intricate cyclization and annulation reactions, each with its own distinct mechanistic pathway.

Cyclization Reactions:

Rhodium-catalyzed cascade cyclizations are prominent in indene synthesis. A notable example is the reaction of aromatic ketones with α,β-unsaturated ketones, which involves a conjugate addition followed by an intramolecular aldol condensation. nih.gov Another approach involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by air-stable metal salts like PtCl2, PtCl4, and [RuCl2(CO)3]2. organic-chemistry.org The mechanism of cyclization for electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by a ruthenium complex is proposed to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org

Annulation Reactions:

Annulation reactions provide a powerful means to construct polycyclic and heterocyclic systems containing the indene motif. Rhodium(III)-catalyzed [4+1] annulation of sulfoxonium ylides with maleimides, proceeding through C-H bond activation, yields diversely functionalized indanonylpyrroline-2,5-dione derivatives. researchgate.net Palladium-catalyzed annulations of in situ generated strained cyclic allenes with aryl halides lead to fused heterocyclic products through the formation of two new bonds and an sp3 center. nih.gov Furthermore, palladium-catalyzed [3+3] annulation has been developed for the synthesis of polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. rsc.org Tandem annulation reactions of 1,3-enynes are also versatile strategies for constructing functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.orgnih.gov

A photoredox-enabled functionalized carbon-atom insertion reaction represents a unique ring expansion pathway for indene. nih.govresearchgate.net This method allows for the insertion of a carbon atom bearing various functional groups into the indene scaffold to access 2-substituted naphthalenes. nih.govresearchgate.net

| Reaction Type | Key Mechanistic Features | Starting Materials | Products |

| Rhodium-catalyzed Cascade Cyclization | Conjugate addition, Intramolecular aldol condensation | Aromatic ketones, α,β-Unsaturated ketones | Indene derivatives nih.gov |

| Ruthenium-catalyzed Cycloisomerization | 1,5-Hydrogen shift from a metal-vinylidene intermediate | 2-Alkyl-1-ethynylbenzenes | Substituted indenes organic-chemistry.org |

| Rhodium-catalyzed [4+1] Annulation | C-H bond activation | Sulfoxonium ylides, Maleimides | Indanonylpyrroline-2,5-diones researchgate.net |

| Palladium-catalyzed Annulation | Reaction with in situ generated strained cyclic allenes | Aryl halides, Cyclic allene (B1206475) precursors | Fused heterocyclic products nih.gov |

| Photoredox-enabled Ring Expansion | Functionalized carbon-atom insertion | Indene, Radical carbyne precursor | 2-Substituted naphthalenes nih.govresearchgate.net |

Understanding Functional Group Transformations within the Indene Framework

The ability to introduce and modify functional groups on the indene scaffold is crucial for synthesizing derivatives with desired properties. Various synthetic strategies have been developed to achieve these transformations.

A notable recent development is the photoredox-enabled ring expansion of indene, which allows for the direct insertion of a carbon atom bearing a wide array of functional groups. nih.gov This methodology has been shown to be compatible with trifluoromethyl, ester, phosphate (B84403) ester, sulfonate ester, sulfone, nitrile, amide, aryl ketone, and aliphatic ketone functionalities, providing access to a diverse library of 2-substituted naphthalenes. nih.govresearchgate.netnih.gov The reaction also tolerates terminal alkenes, alkynes, and phenols. nih.gov

Traditional methods for functional group transformations on the indene ring are also well-established. For instance, the N-indenylsulfonamides, formed from the reaction of cinnamaldehydes and sulfonamides, can be converted into the corresponding indenylenamines or indanones. organic-chemistry.org The 1-methoxyindenes, synthesized from the cyclization of dimethyl acetals of (E)-2-alkylcinnamaldehydes, can be readily converted to 2-alkylindanones. organic-chemistry.org Furthermore, post-functionalization of 2-iodoindenes, obtained from the iodocarbocyclization of allenyl arenes, can be achieved through palladium- and copper-catalyzed reactions to introduce various substituents. organic-chemistry.org

The functionalization of the indene framework can also be achieved through transformations of existing groups. For example, the triazene (B1217601) group in indenyl triazenes, synthesized via rhodium-catalyzed annulation, can be cleaved under acidic conditions, leading to rearrangements rather than direct substitution. researchgate.net These diverse strategies for functional group transformation highlight the versatility of the indene scaffold in synthetic organic chemistry.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. It also aids in elucidating the structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like 2,3-Diphenyl-1H-indene and confirming its molecular mass. In a typical GC-MS analysis, the sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

Table 1: GC-MS Data for the Related Compound 2,3-Diphenyl-1H-indole

| Parameter | Value |

|---|---|

| Library | Main library |

| Total Peaks | 109 |

| m/z Top Peak | 269 |

| m/z 2nd Highest | 268 |

| m/z 3rd Highest | 267 |

This data is for a structurally similar compound and is presented for illustrative purposes. nih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This high accuracy allows for the calculation of the exact molecular formula.

For 2,3-Diphenyl-1H-indene, with a molecular formula of C21H16, the theoretical exact mass can be calculated. By comparing this theoretical value with the experimentally determined exact mass from HRMS, the elemental composition can be confirmed with a high degree of confidence. This is particularly useful in distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. While specific HRMS data for 2,3-Diphenyl-1H-indene is not publicly documented, the analysis of a related derivative, 2,3-Diphenyl-1-(phenylsulfonyl)indole, demonstrated the utility of HRMS in confirming its molecular formula with high accuracy researchgate.net. The calculated m/z for C26H19NO2S was 409.1137, and the found value was 409.1138, showcasing the precision of the technique researchgate.net.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of absorption and emission are characteristic of the molecule's structure, particularly the extent of conjugation.

The UV-Vis absorption spectrum of 2,3-Diphenyl-1H-indene is expected to exhibit characteristic absorption bands due to the presence of the conjugated π-system extending over the indene (B144670) core and the two phenyl substituents. The wavelength of maximum absorption (λmax) is a key parameter obtained from the spectrum. Generally, more extensive conjugation leads to a bathochromic (red) shift, meaning absorption at longer wavelengths libretexts.org. The intensity of the absorption is given by the molar absorptivity (ε).

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. The emission spectrum is typically mirror-imaged to the absorption spectrum and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

While the specific absorption and emission maxima for 2,3-Diphenyl-1H-indene are not detailed in available literature, studies on other indene derivatives, such as 3-vinyl-1H-indene, have shown an origin band for the S1 ← S0 electronic transition at 33455 cm-1 nih.gov. For a related compound, (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, the fluorescence emission maxima for the powder and thin film were observed at 563 nm and 540 nm, respectively rsc.org.

Table 2: Illustrative Spectroscopic Data for Related Phenyl-Substituted Heterocyclic Compounds

| Compound | Technique | λmax (nm) | Solvent/State |

|---|---|---|---|

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Fluorescence Emission | 563 | Powder |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | Fluorescence Emission | 540 | Thin Film |

| Nitrobenzaldehyde Isomers | UV-Vis Absorption | ~250, ~300, ~350 | Cyclohexane |

This data is for related compounds and serves to illustrate the expected spectroscopic behavior. rsc.orguni-muenchen.de

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is reflected in shifts in the absorption or emission spectra. A positive solvatochromism (bathochromic or red shift) with increasing solvent polarity indicates that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (hypsochromic or blue shift) suggests a less polar excited state.

The study of the solvatochromic behavior of 2,3-Diphenyl-1H-indene can provide valuable information about the changes in its dipole moment upon electronic excitation and its sensitivity to the local environment. For instance, a study on a triphenylimidazole-phenylacrylonitrile derivative showed positive solvatochromic fluorescence, indicating different molecular conformations in various solvents rsc.org. This environmental sensitivity is a key property for the development of fluorescent probes and sensors. While specific studies on the solvatochromism of 2,3-Diphenyl-1H-indene are not available, the principles suggest that its absorption and emission spectra would be influenced by solvent polarity due to its molecular structure.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and torsion angles, can be constructed.

For 2,3-Diphenyl-1H-indene, a single-crystal X-ray diffraction study would provide unambiguous proof of its molecular structure, confirming the connectivity of the atoms and revealing the conformation of the phenyl rings relative to the indene core. If the compound is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can also be used to determine its absolute configuration.

While the crystal structure of 2,3-Diphenyl-1H-indene itself has not been reported in the searched literature, the structure of a derivative, 2,3-Diphenyl-1-(phenylsulfonyl)indole, has been determined researchgate.net. This provides valuable insight into the potential packing and intermolecular interactions in the solid state for structurally similar molecules. In the case of the sulfonylated indole (B1671886) derivative, the crystal structure confirmed the molecular connectivity and provided detailed geometric parameters researchgate.net.

Thermal Analysis for Decomposition Patterns and Stability (e.g., TGA)

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and decomposition patterns of compounds. For the hydrazone ligand derived from the diphenyl-dihydro-indenone, TGA was conducted over a temperature range of 40–800 °C. researchgate.net

The TGA curve for the ligand itself revealed a three-stage decomposition process. researchgate.net The initial weight loss occurred between 40-400 °C, with a subsequent stage of decomposition observed between 150-250°C, and a final stage from 250-400°C. researchgate.net The total approximate weight loss for the ligand was found to be 97.99%. researchgate.net

The thermal stability and decomposition of the corresponding metal complexes of this ligand were also investigated, showing multi-stage decomposition patterns. For instance, the Fe(III) and Cu(II) complexes degraded in four stages, while the Co(II), Ni(II), Cd(II), Zn(II), and Mn(II) complexes showed three decomposition stages. researchgate.net The presence of coordinated and lattice water molecules was also indicated by the thermal analysis of these complexes. researchgate.net

Below is a data table summarizing the multi-stage thermal decomposition of the hydrazone ligand and some of its metal complexes.

| Compound | Decomposition Stages | Temperature Range (°C) | Weight Loss (%) (Found) | Weight Loss (%) (Calculated) | Moiety Lost |

| Hydrazone Ligand (H₂L) | Stage 1 | 40-400 | 15.56 | 15.82 | C₆H₆ |

| Stage 2 | 150-250 | 33.93 | 34.51 | C₉H₇N₂S | |

| Stage 3 | 250-400 | 35.61 | 48.86 | C₁₅H₁₀N₃O | |

| Fe(III) Complex | Stage 1 | 50-280 | 20.32 | 19.69 | 3HCl and C₉H₁₀ |

| Stage 2 | 280-570 | 28.64 | 28.80 | C₁₈H₁₂N₅S | |

| Cu(II) Complex | Stage 1 | 40-250 | 12.66 | 13.72 | H₂O, 2HCl and C₅H₄ |

| Stage 2 | 250-560 | 35.72 | 36.05 | C₂₄H₁₅N₅S | |

| Cd(II) Complex | Stage 1 | 150-550 | 21.35 | 21.83 | 2HCl, H₂O and C₁₃H₁₁ |

| Stage 2 | 550-800 | 45.67 | 45.22 | C₃₁H₂₀N₆S₂ | |

| Zn(II) Complex | Stage 1 | 140-570 | 25.13 | 25.88 | 2HCl, H₂O and C₁₆H₁₀ |

| Stage 2 | 570-750 | - | - | C₂₂H₁₁N₇S | |

| Mn(II) Complex | Stage 1 | 180-580 | 24.63 | 24.13 | 2HCl, H₂O and C₁₄H₁₂ |

| Stage 2 | 580-860 | - | - | C₂₃H₂₀N₆S |

Surface and Elemental Analysis for Compound Complexes (e.g., SEM-EDAX, XRD)

Surface and elemental analysis techniques provide information about the morphology and elemental composition of a compound. For the metal complexes of the N′-((E)-3,3-diphenyl-2,3-dihydro-1H-inden-1-ylidene)-2-((Z)-2-oxoindolin-3-ylidene)hydrazine-1-carbothiohydrazide ligand, Scanning Electron Microscopy (SEM) was utilized to study their surface morphology. researchgate.net The SEM images of the Cu(II) and Fe(III) complexes indicated the binding of the ligand to the metal ions. researchgate.net

Information regarding Energy-Dispersive X-ray Spectroscopy (EDAX) and X-ray Diffraction (XRD) analysis for 2,3-Diphenyl-1H-indene or the specific aforementioned derivative and its complexes was not available in the reviewed literature. These techniques would be valuable for future studies to provide detailed elemental composition and crystallographic structural information, respectively.

Computational and Theoretical Studies of 2,3 Diphenyl 1h Indene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT analysis of 2,3-Diphenyl-1H-indene would provide fundamental insights into its behavior.

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would identify the equilibrium geometry of 2,3-Diphenyl-1H-indene by finding the minimum energy arrangement of its atoms. This process would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, a conformational landscape analysis would be crucial. The two phenyl groups attached to the indene (B144670) core can rotate, leading to various conformers with different energies. By systematically exploring the rotational possibilities, a potential energy surface can be mapped out to identify the global minimum energy conformer and other low-energy isomers. This analysis is vital as the conformation can significantly influence the molecule's properties. For instance, studies on substituted indenes have shown that the planarity of the molecular skeleton can be a key factor in their electronic properties.

Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. DFT calculations would provide a detailed picture of the electron distribution within 2,3-Diphenyl-1H-indene. A central part of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. For related polycyclic aromatic hydrocarbons, the HOMO-LUMO gap has been shown to correlate with their electronic absorption properties. frontiersin.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2,3-Diphenyl-1H-indene

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the indene core and phenyl rings, indicating potential for electron acceptance. |

| HOMO | -5.8 | Distributed across the entire π-system, with significant contributions from the phenyl substituents. |

| HOMO-LUMO Gap | 4.3 | Suggests moderate reactivity and stability. |

Note: This table is hypothetical and represents the type of data that would be generated from DFT calculations. The values are illustrative and based on typical ranges for similar aromatic compounds.

Prediction of Spectroscopic Properties (e.g., Theoretical IR, UV-Vis, NMR Chemical Shifts)

DFT methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the optimized geometry. Each peak in the spectrum corresponds to a specific vibrational mode of the molecule, such as C-H stretching or phenyl ring deformations. This allows for the assignment of experimental IR bands to specific molecular motions.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This calculation would yield the excitation energies and oscillator strengths of the electronic transitions. For a molecule like 2,3-Diphenyl-1H-indene, these transitions would likely be of a π-π* nature, involving the promotion of an electron from a bonding to an anti-bonding π-orbital.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Investigation of Intramolecular Charge Transfer Characteristics

The presence of electron-donating and electron-accepting moieties within a molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation. In 2,3-Diphenyl-1H-indene, the phenyl groups can act as electron-donating or -withdrawing groups depending on the electronic nature of the indene core. TD-DFT calculations can be employed to analyze the nature of the excited states. By examining the change in electron density distribution between the ground and excited states, it's possible to determine if significant charge transfer occurs from one part of the molecule to another. This is particularly relevant for understanding the molecule's fluorescence properties and its potential use in optoelectronic applications.

Theoretical Acidity Predictions and Proton Transfer Considerations

The acidity of the methylene (B1212753) protons (C1-H) on the indene ring is a key chemical feature. Computational methods can predict the pKa value of these protons. This is typically done by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent, often using a combination of DFT and a continuum solvation model. Understanding the acidity is crucial for predicting the molecule's behavior in different chemical environments and its potential to act as a proton donor in reactions. Computational studies on organic acids have demonstrated the ability of DFT to provide reliable pKa predictions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the reactive behavior of a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) and is instrumental in predicting the sites for electrophilic and nucleophilic attack. The MEP is mapped onto a constant electron density surface, using a color scale to denote different potential values.

In the context of 2,3-Diphenyl-1H-indene, the MEP map would reveal the charge distribution across the molecule.

Negative Regions (Red/Yellow): These areas correspond to negative electrostatic potential and are characterized by an excess of electron density. They are susceptible to electrophilic attack. For 2,3-Diphenyl-1H-indene, these regions are expected to be concentrated around the π-systems of the two phenyl rings and the fused benzene (B151609) ring of the indene core. These electron-rich zones are the most likely sites for interaction with positive charges or electrophiles.

Positive Regions (Blue): These areas indicate a positive electrostatic potential, resulting from a deficiency of electrons. They are the sites for potential nucleophilic attack. In 2,3-Diphenyl-1H-indene, positive potentials are typically found around the hydrogen atoms.

Zero Potential Regions (Green): These represent areas of neutral potential.

By analyzing the MEP map, one can predict how 2,3-Diphenyl-1H-indene would interact with other reagents, providing a visual guide to its chemical reactivity. nih.govimist.ma

Advanced Quantum Chemical Methodologies

To gain deeper insight into the molecular properties of 2,3-Diphenyl-1H-indene, advanced quantum chemical methods are employed. These methodologies provide a framework for calculating the electronic structure and energy of the molecule.

Ab Initio Methods (e.g., Hartree-Fock, MP2) for Electronic Structure

Ab initio methods are foundational in computational chemistry, deriving results directly from theoretical principles without the inclusion of experimental data.

Hartree-Fock (HF) Method: The Hartree-Fock method, also known as the Self-Consistent Field (SCF) method, is a fundamental ab initio approach used to approximate the N-body Schrödinger equation. wikipedia.org It assumes that the exact wavefunction of a multi-electron system can be represented by a single Slater determinant, where each electron's motion is described by a one-electron function (orbital) within the mean field of all other electrons. gatech.edu For 2,3-Diphenyl-1H-indene, an HF calculation would yield its electronic energy, optimized geometry, and a set of molecular orbitals (like HOMO and LUMO). However, a key limitation of the HF method is its neglect of electron correlation, which can be significant.

Møller-Plesset (MP2) Perturbation Theory: To account for the electron correlation neglected by the Hartree-Fock method, post-Hartree-Fock methods are used. Møller-Plesset perturbation theory of the second order (MP2) is one of the simplest and most common of these methods. It improves upon the HF results by adding correlation effects, leading to more accurate predictions of molecular energies, structures, and properties for molecules like 2,3-Diphenyl-1H-indene.

Structure-Property Relationship Analysis from a Theoretical Perspective

Theoretical calculations are powerful tools for establishing relationships between a molecule's structure and its macroscopic properties. For 2,3-Diphenyl-1H-indene, this involves analyzing how structural modifications influence its electronic characteristics, reactivity, and stability.

Influence of Substituents on Electronic and Optical Characteristics

The electronic and optical properties of 2,3-Diphenyl-1H-indene can be tuned by adding different substituent groups to its phenyl rings. Theoretical studies, often using Density Functional Theory (DFT), can predict these effects. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the energy of the HOMO more significantly than the LUMO, which generally leads to a smaller HOMO-LUMO energy gap (ΔE). This reduction in the energy gap often results in a bathochromic (red) shift in the molecule's absorption spectrum.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) tend to lower the energies of both the HOMO and LUMO. This typically results in a change in the energy gap and can significantly alter the molecule's electronic and optical properties. sid.ir

The following table illustrates the hypothetical effect of substituents at the para-position of one of the phenyl rings on the electronic properties of 2,3-Diphenyl-1H-indene, based on established chemical principles. sid.ir

| Substituent Group | Type | Expected HOMO Energy (eV) | Expected LUMO Energy (eV) | Expected Energy Gap (ΔE) (eV) |

| -H (Unsubstituted) | Neutral | -5.80 | -1.90 | 3.90 |

| -OCH₃ | EDG | -5.50 | -1.85 | 3.65 |

| -NO₂ | EWG | -6.20 | -2.50 | 3.70 |

This table is illustrative and presents expected trends rather than exact calculated values.

Theoretical Insights into Compound Reactivity and Stability

The reactivity and stability of 2,3-Diphenyl-1H-indene are intrinsically linked to its electronic structure, which can be explored through computational methods.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). A higher electrophilicity index suggests the compound is a good electrophile. nih.govimist.ma

MEP Analysis: As discussed previously, the MEP map provides a direct visualization of electron-rich and electron-poor regions, indicating the most probable sites for electrophilic and nucleophilic attack, respectively, thus offering a clear picture of the compound's reactive behavior. nih.gov

Utilization of Computational Chemistry Software and Platforms

The theoretical studies discussed are carried out using specialized computational chemistry software packages. These platforms provide the tools to perform complex quantum mechanical calculations on molecular systems.

Gaussian: Gaussian is one of the most widely used software packages in computational chemistry. wikipedia.org It can perform a vast range of calculations, from molecular mechanics and semi-empirical methods to high-level ab initio (HF, MP2) and DFT calculations. wikipedia.orgyoutube.com Researchers would use Gaussian to optimize the geometry of 2,3-Diphenyl-1H-indene, calculate its vibrational frequencies, predict its electronic and optical properties, and generate MEP maps. The initial release was in 1970, and it has been continuously updated since. wikipedia.org

GaussView: Often used in conjunction with Gaussian, GaussView is a graphical user interface that allows chemists to build molecules, set up calculations, and graphically visualize the results, such as molecular orbitals and electrostatic potential maps.

Other platforms like ORCA, Q-Chem, and GAMESS are also prominent in the field, each offering a suite of tools for theoretical analysis.

Research Applications in Organic Synthesis and Materials Science

Strategic Role as Building Blocks in Complex Organic Synthesis

The strategic importance of 2,3-Diphenyl-1H-indene in organic synthesis lies in its capacity to act as a precursor for a wide array of more complex molecules. Its reactive sites can be selectively functionalized, allowing chemists to introduce diverse chemical entities and construct sophisticated molecular frameworks.

The indene (B144670) ring system is a core structure in numerous biologically active compounds and functional materials. nih.gov As such, derivatives of 2,3-Diphenyl-1H-indene are key intermediates in the synthesis of advanced organic molecules. For instance, the indene scaffold is utilized in the total synthesis of natural products and serves as a foundational structure for developing novel therapeutic agents, such as tubulin polymerization inhibitors with potential anti-angiogenic and antitumor properties. scispace.comnih.gov

Furthermore, the functionalization of the indene core allows for the creation of specialized chemical scaffolds. A notable example is the synthesis of indene-fullerene adducts, where the indene moiety acts as a precursor to materials designed for applications in renewable energy, specifically as electron-transporting materials in perovskite solar cells. nih.gov This highlights the role of indene derivatives as foundational components for highly specialized, functional molecules.

Benzofulvenes are crucial conjugated structures found in bioactive molecules and are widely applied in materials science and medicinal chemistry. labxing.com 2,3-Diphenyl-1H-indene has been identified as a key intermediate in the synthesis of benzofulvenes. In one palladium-catalyzed three-component reaction, aryl halides and alkynes react with dibromomethane to produce benzofulvenes. Experimental evidence confirmed that 2,3-diphenyl-1H-indene is formed during this process and is the direct precursor to the final benzofulvene product. labxing.com When synthesized 2,3-diphenyl-1H-indene was reacted under the same conditions, it efficiently converted to the corresponding benzofulvene, confirming its role as a pivotal intermediate. labxing.com

The transformation of an indene to a benzofulvene can be achieved through various methods, including reactions involving reagents like TiCl₄-Et₃N and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.gov The general reaction pathway underscores the utility of the indene skeleton as a readily accessible platform for generating the extended π-systems of benzofulvenes, which are valuable for their electronic and optical properties.

Table 1: Example of Benzofulvene Synthesis via Indene Intermediate

| Reactant(s) | Catalyst/Reagents | Intermediate | Product | Yield | Source |

| Iodobenzene, Diphenylacetylene, CH₂Br₂ | Pd(OAc)₂, KOAc, PEG, i-PrOH | 2,3-Diphenyl-1H-indene | 1-(diphenylmethylene)-1H-indene (a benzofulvene) | 90% | labxing.com |

| 2,3-Diphenyl-1H-indene, CH₂Br₂ | Base | - | 1-(diphenylmethylene)-1H-indene (a benzofulvene) | 70% | labxing.com |

The indene core of 2,3-Diphenyl-1H-indene can be chemically modified to produce a vast library of functionalized derivatives. Various catalytic systems have been developed to achieve this, enabling the introduction of different substituents with high regioselectivity. For example, iron(III) chloride (FeCl₃) catalyzes the reaction of N-benzylic sulfonamides with internal alkynes to afford a range of functionalized indenes. organic-chemistry.org Other transition metals, such as rhodium and ruthenium, are also employed to catalyze cyclization and coupling reactions that lead to substituted indenes. organic-chemistry.org

These synthetic strategies allow for the controlled construction of indene derivatives with specific electronic or steric properties. For example, indenes equipped with electron-donating groups (like –OMe and –NH₂) or electron-withdrawing groups (like –CN) have been synthesized as precursors for specialized applications. nih.gov Such modifications are crucial for tuning the chemical and physical properties of the resulting molecules for specific purposes, from medicinal chemistry to materials science. nih.govbohrium.com

Applications in Polymer Chemistry and Advanced Materials

The unique properties of the 2,3-diphenyl-1H-indene structure make it and its derivatives attractive candidates for the development of advanced polymers and materials with novel optical and electronic characteristics.

Benzofulvenes, which can be synthesized from 2,3-diphenyl-1H-indene, are important monomers for creating polymers with unique attributes. labxing.com While the direct polymerization of benzofulvenes derived from 2,3-diphenyl-1H-indene is a specialized area, the broader class of polymers derived from similarly structured monomers demonstrates the potential of this approach. For instance, poly(phenylenevinylene) (PPV) derivatives incorporating 2,3-diphenyl substitution, such as Poly(2,3-diphenyl-1,4-phenylenevinylene) (DP-PPV), have been synthesized. These polymers are investigated for their electroluminescent properties, making them suitable for applications in polymer light-emitting diodes (PLEDs). researchgate.net The bulky phenyl substituents on the polymer backbone can influence properties such as solubility, morphology, and charge transport, showcasing how monomer design dictates polymer function.

Derivatives of 2,3-diphenyl-1H-indene are emerging as important components in organic electronic devices. The ability to functionalize the indene scaffold allows for precise tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. merckmillipore.com This is critical for designing efficient charge-transporting materials.

A significant application is the development of indene-fullerene adducts for use as electron-transporting materials (ETMs) in perovskite solar cells. nih.gov In these devices, the indene-based molecule facilitates the efficient extraction and transport of electrons from the light-absorbing perovskite layer. Indene derivatives have been successfully incorporated into inverted (p–i–n) perovskite solar cells fabricated on flexible substrates, achieving high power conversion efficiencies. nih.gov The success of these materials demonstrates the potential of the indene scaffold as a versatile building block for next-generation organic electronics. merckmillipore.com

Fluorescent Materials and Luminophores with Tunable Emission

While direct studies on the fluorescent properties of 2,3-Diphenyl-1H-indene are not extensively documented, the broader class of indene derivatives is recognized for its potential in the development of fluorescent materials. researchgate.net The photophysical properties of such organic molecules are heavily influenced by their electronic structure and the nature of their substituents. The emission characteristics of fluorophores can often be tuned by introducing electron-donating or electron-withdrawing groups, which alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Research into related compounds underscores the potential of the indene scaffold. For instance, certain indeno[1,2-c]pyran-3-ones, which contain the indene core, have been identified as blue emitters. researchgate.net The fluorescence quantum yields of these compounds were found to be significantly dependent on their stereochemistry. Furthermore, studies on substituted benzil derivatives, which share a 1,2-diphenylethane structural motif with 2,3-Diphenyl-1H-indene, have shown that the type and position of substituents can dramatically alter luminescence properties, switching between phosphorescence and fluorescence. nih.gov The emission wavelengths of these materials are also sensitive to solvent polarity, a phenomenon known as solvatochromism, which allows for emission color tuning based on the chemical environment. nih.gov This principle is central to creating materials with tunable emissions for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). The presence of the two phenyl rings in 2,3-Diphenyl-1H-indene provides ample opportunity for functionalization to modulate these electronic properties and potentially create novel luminophores.

Precursors for Dyes, Pigments, and Polymer Additives

The utility of 2,3-Diphenyl-1H-indene as a direct precursor in the synthesis of common dye classes, such as azo dyes, is not well-established in scientific literature. The conventional synthesis of azo dyes involves a two-step diazotization and coupling reaction, typically starting with an aromatic primary amine, which is not a feature of the 2,3-Diphenyl-1H-indene structure. unb.canih.gov This synthetic pathway is common for producing a wide array of colors, including yellows, reds, and oranges. unb.cayoutube.com

However, the core structural unit of "2,3-diphenyl" fused to an aromatic system is highly relevant in the field of materials science, particularly for the synthesis of advanced functional polymers. A prominent example is poly(2,3-diphenyl-1,4-phenylenevinylene) (DP-PPV) and its derivatives. researchgate.net These polymers have been extensively investigated for their promising optoelectronic properties and applications in polymer light-emitting diodes (PLEDs). researchgate.netresearchgate.net The synthesis of these materials leverages the 2,3-diphenyl-substituted aromatic backbone to create polymers with high quantum yields and thermal stability. By modifying the pendant phenyl rings with various side chains, researchers can enhance solubility and tune the light-emitting performance of the resulting polymer, achieving high brightness and efficiency in electroluminescent devices. researchgate.net This demonstrates that while not a traditional dye precursor, the 2,3-diphenyl-aromatic motif is a critical building block for creating the next generation of luminescent polymers for electronic displays and solid-state lighting.

Catalytic Applications and Design of Novel Ligands

The indenyl moiety, derived from indene, is a highly effective ligand in organometallic chemistry and transition metal catalysis. Its properties often lead to enhanced catalytic activity compared to the more common cyclopentadienyl (Cp) ligand, a phenomenon known as the "indenyl effect."

Indene-Based Ligands for Transition Metal Catalysis

Transition metal complexes featuring indenyl ligands often exhibit different and enhanced reactivity compared to their cyclopentadienyl counterparts. nih.govrsc.org This increased reactivity is attributed to the "indenyl effect," where the indenyl ligand can more easily undergo a change in its coordination mode from η⁵ to η³ during a reaction. This ring-slippage is stabilized by the aromaticity of the fused benzene (B151609) ring, which facilitates associative substitution mechanisms that are typically unfavorable for 18-electron cyclopentadienyl complexes. rsc.org

The indene scaffold can be readily functionalized, allowing for the synthesis of a wide range of ligands with tailored steric and electronic properties. For example, 2-aryl indenyl phosphine ligands have proven to be a versatile class of ligands for palladium-catalyzed C-C and C-N cross-coupling reactions. rsc.org The presence of bulky substituents, such as the phenyl groups in a 2,3-diphenylindenyl ligand, can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst. These tailored ligands are crucial in developing catalysts for specific organic transformations, including the synthesis of complex molecules and pharmaceuticals. researchgate.net

Development of Catalytic Systems Utilizing Indene Derivatives

The unique properties of indenyl ligands have led to the development of novel catalytic systems for a variety of chemical reactions. The ability to modify the indene backbone allows for the rational design of catalysts with desired characteristics. researchgate.net For instance, indenylrhodium complexes have been shown to be active catalysts for the tail-to-tail dimerization of methyl acrylate with turnover frequencies nearly double that of related pentamethylcyclopentadienyl (Cp*) systems. nih.gov

Catalytic systems based on indenyl complexes of metals like rhodium and ruthenium have been employed in reactions such as hydroacylation and cyclopropanation. nih.gov The design of these systems often involves creating a coordinatively unsaturated metal center to facilitate the reaction. The indenyl ligand's facile ring-slippage helps to create this unsaturation at a lower energy cost compared to Cp-based systems. The introduction of substituents like the phenyl groups on the 2,3-Diphenyl-1H-indene scaffold would be expected to further modulate the electronic and steric environment of the metal center, providing a pathway to fine-tune catalytic activity and selectivity for specific applications in synthetic chemistry. rsc.org

Interdisciplinary Research with Indene Scaffolds in Chemical Biology

The indene scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While the indole (B1671886) ring system is more famously known in this regard, indene derivatives are emerging as potent bioactive compounds, particularly in cancer research. researchgate.net

Research has led to the design and synthesis of dihydro-1H-indene derivatives that act as potent tubulin polymerization inhibitors. nih.gov One particularly effective compound, featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, demonstrated significant antiproliferative activity against several cancer cell lines by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis. nih.gov

In another study, novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were synthesized and identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy. pensoft.net Several of these compounds showed potent inhibitory activity at micromolar concentrations. Molecular docking studies supported these findings by showing favorable binding interactions within the active site of the kinase. pensoft.net The 2-phenyl indole framework, a close structural relative, has also been extensively investigated for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties, further highlighting the potential of such bicyclic aromatic systems in drug discovery.

Data Tables

Table 1: In Vitro Antiproliferative Activity of Dihydro-1H-indene Derivative (12d) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.028 |

| A549 | Non-small Cell Lung Cancer | 0.041 |

| PC-3 | Prostate Cancer | 0.087 |

| MCF-7 | Breast Cancer | 0.035 |

Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. nih.gov Compound 12d is 4-(4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-ylmethyl)benzene-1,2-diol.

Table 2: In Vitro Inhibitory Activity of 2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives against FGFR1

| Compound | IC₅₀ (µM) |

| 7b | 3.1 |

| 9a | 5.7 |

| 9b | 3.3 |

| 9c | 4.1 |

Data sourced from a study on novel FGFR1 inhibitors. pensoft.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Indenes

The demand for efficient and environmentally benign methods to synthesize indenes is a major driving force in current organic chemistry. nih.gov Traditional methods often require harsh conditions or multi-step sequences, limiting their broad applicability. researchgate.net Future research is focused on developing novel catalytic systems and sustainable approaches to address these challenges.

A significant advancement lies in the use of earth-abundant metal catalysts. For instance, cobalt-based catalysts have been developed for the synthesis of substituted 1H-indenes, moving away from expensive noble metals. nih.gov This bio-inspired approach utilizes the intrinsic radical-type reactivity of first-row transition metals, a concept that is gaining traction for more sustainable catalytic processes. nih.gov Another strategy involves the use of iron(III) chloride (FeCl₃) as a catalyst to mediate the reaction between N-benzylic sulfonamides and internal alkynes, affording functionalized indene (B144670) derivatives with high regioselectivity. thechemicalengineer.com

Gold-catalyzed intramolecular hydroalkylation of readily available ynamides presents another novel and direct route to polysubstituted indenes under mild conditions. thechemicalengineer.com This method proceeds through the generation of activated keteniminium ions, which trigger a nih.govbohrium.com-hydride shift and subsequent cyclization. Furthermore, sequential catalysis, combining palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis, has proven effective for the controlled construction of functionalized indenes from accessible starting materials like substituted phenols. researchgate.netrsc.org This method also allows for the synthesis of selectively deuterated indenes, which are valuable in mechanistic studies and pharmaceutical applications. researchgate.netrsc.org

The principles of green chemistry are also being increasingly integrated into indene synthesis. rsc.orgmdpi.com This includes the use of environmentally benign solvents and reagents, as well as energy-efficient techniques like ultrasonic irradiation. rsc.orgorganic-chemistry.org For example, the use of isopropanol (B130326) as a hydrogen surrogate in a ligand-free cobalt-catalyzed reductive cyclization cascade of enone-tethered aldehydes exemplifies a greener approach. sciencedaily.com

| Catalyst System | Starting Materials | Key Features |

| Cobalt-based complex | Aldehydes and tosyl hydrazine | Sustainable, uses abundant metal, based on metalloradical catalysis. nih.gov |

| Iron(III) chloride (FeCl₃) | N-benzylic sulfonamides and internal alkynes | High regioselectivity, cleavage of C-N bonds. thechemicalengineer.com |

| Gold(I)-NHC complex | Ynamides | Mild conditions, intramolecular hydroalkylation. thechemicalengineer.com |

| Palladium and Ruthenium | Substituted phenols and boronic acids | Sequential catalysis, high functional group tolerance. researchgate.netrsc.org |

| Rhodium(I) catalyst | 2-(chloromethyl)phenylboronic acid and alkynes | High yields, regioselectivity dependent on alkyne sterics. thechemicalengineer.com |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Beyond synthesis, the exploration of new reactivity patterns of the indene core is a burgeoning field. The functionalization of indenes is crucial for creating diverse molecular architectures with tailored properties. researchgate.netsciencedaily.com Researchers are moving beyond simple substitutions to explore more complex transformations.

One area of focus is the regiodivergent synthesis of functionalized indene derivatives. nih.gov For example, platinum-catalyzed Rautenstrauch reactions of propargyl carbonates allow for the selective synthesis of either 1-alkyl- or 3-alkyl-1H-indenes. nih.gov This methodology has been extended to one-pot sequences to generate 2-indanones with all-carbon quaternary stereocenters. nih.gov

The inherent acidity of the indene ring system, with a pKa of around 20.1 in DMSO, allows for its use in various organometallic reactions. bohrium.com Treatment with organolithium reagents readily forms indenyl anions, which are important ligands in organometallic chemistry, particularly in the development of metallocene catalysts. bohrium.com

Recent research has also demonstrated novel ring-expansion reactions. A photoredox-catalyzed ring expansion of indene using α-iodonium diazo compounds as masked carbyne equivalents provides access to a wide range of 2-functionalized naphthalenes. bohrium.com This mild and operationally simple method tolerates numerous functional groups and opens doors to more concise synthetic routes for complex molecules. bohrium.com

Furthermore, selective alkylation of indenes using unactivated alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a significant advancement. organic-chemistry.org The development of manganese catalysts with bis-N-heterocyclic carbene ligands has been instrumental in overcoming the challenges associated with the high-lying lowest unoccupied molecular orbital (LUMO) of the condensation intermediate. organic-chemistry.org

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of indene systems. uc.pt These in silico methods provide deep insights into reaction mechanisms, electronic structures, and the properties of novel indene derivatives, guiding experimental efforts and accelerating the discovery process. nih.govrsc.orgnih.gov

DFT calculations have been employed to study the formation of indene in combustion flames, mapping out multiple reaction pathways and estimating their relative contributions to the final products. nih.gov Such studies are crucial for understanding and controlling the formation of polycyclic aromatic hydrocarbons. In synthetic chemistry, computational models help to elucidate complex reaction mechanisms, such as the pericyclic transformation involving a nih.govbohrium.com-H shift in gold(I)-catalyzed indene synthesis. mdpi.com

The rational design of functional materials relies heavily on predictive computational models. scienceintheclassroom.org For instance, DFT is used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of new indene derivatives. organic-chemistry.orguc.pt These calculations are critical for designing materials with specific electronic and optical properties, such as electron-transporting materials for perovskite solar cells. uc.pt By predicting how different substituents will affect these energy levels, chemists can pre-screen potential candidates before undertaking lengthy and costly synthetic work. rsc.orgnih.gov

Furthermore, computational models are being developed to predict the site selectivity of chemical reactions with high accuracy. confex.com For aromatic C–H functionalization, a challenging area in synthesis, graph-convolutional neural networks can predict the most likely position of reaction on a complex molecule, enabling chemists to prioritize synthetic routes. confex.com This predictive power is essential for the efficient synthesis of multifunctional indenes. bohrium.com

| Computational Method | Application in Indene Chemistry | Key Insights |

| Gaussian-3 (G3) Theory | Investigating indene formation in combustion | Elucidation of reaction pathways and product yields. nih.gov |

| Density Functional Theory (DFT) | Studying reaction mechanisms and electronic properties | Understanding catalyst behavior, predicting HOMO/LUMO levels, guiding material design. organic-chemistry.orguc.pt |

| Rice-Ramsperger-Kassel-Marcus (RRKM) Theory | Predicting dominant reaction pathways | Identifying the most likely routes to indene formation under specific conditions. |

| Graph-Convolutional Neural Networks | Predicting site selectivity in C-H functionalization | Quantitative likelihood scores for different reaction sites, accelerating synthetic planning. confex.com |

Rational Design of Indene-Based Materials with Precisely Tunable Functional Properties

The indene scaffold is a versatile building block for a wide array of functional materials, from polymers to optoelectronic devices. nih.govmdpi.com The ability to rationally design and synthesize indene derivatives with specific, tunable properties is a major focus of future materials science research. bohrium.comsciencedaily.com

A significant area of application is in organic electronics. Indene-fullerene adducts, for example, have been designed as electron-transporting materials for use in flexible perovskite solar cells. sciencedaily.com By modifying the functional groups on the indene moiety, researchers can fine-tune the electronic properties, such as the LUMO energy level, to optimize device performance. sciencedaily.com The synthesis of indene derivatives with specific substituents, such as diethylamino groups, is being explored for applications in organic light-emitting diodes (OLEDs). researchgate.net

The polymerization of indene and its derivatives leads to the formation of indene/coumarone resins, which have widespread industrial applications. springerprofessional.de Future research aims to develop new polymerization techniques to create polymers with precisely controlled architectures and properties. This includes the synthesis of conjugated polymers containing silolene and ethynylene units, which have potential applications as anode materials for lithium-ion batteries. nih.gov

The design of indene-based compounds is also crucial in medicinal chemistry. researchgate.netrsc.org By incorporating specific functional groups, researchers can develop indene derivatives that act as agonists for specific biological targets, such as the retinoic acid receptor α (RARα), which is important in cancer therapy. researchgate.net The indene skeleton serves as a promising scaffold for the development of novel therapeutic agents. researchgate.net

| Material Class | Functional Groups/Modifications | Target Application |

| Indene-Fullerene Adducts | Varied functional groups (e.g., -OMe, -CN, -NHAc) | Electron-transporting materials in perovskite solar cells. sciencedaily.com |

| Indene-1,3-dione derivatives | (4-(diethylamino)phenyl)methylene group | Organic light-emitting diodes (OLEDs). researchgate.net |

| Silolene-ethynylene copolymers | Dialkyl and diphenyl substituents on silicon | Anode materials for lithium-ion batteries. nih.gov |

| Multifunctional Indenes | Aminoethyl and nitro groups | Precursors for bioactive compounds and ligands. nih.gov |

| Dihydro-1H-indene derivatives | 4-hydroxy-3-methoxyphenyl group | Tubulin polymerization inhibitors for anticancer therapy. |

Synergistic Approaches: Combining Flow Chemistry and Automation in Indene Synthesis

The convergence of flow chemistry, automation, and artificial intelligence is set to dramatically accelerate the synthesis and discovery of novel indene derivatives. rsc.orgsciencedaily.com This synergistic approach offers unprecedented control over reaction conditions, enhances safety and reproducibility, and enables high-throughput screening of new compounds. bohrium.comresearchgate.netscienceintheclassroom.org